molecular formula C10H12O2 B3081245 (3-Cyclopropoxyphenyl)methanol CAS No. 1098182-89-8

(3-Cyclopropoxyphenyl)methanol

Cat. No.: B3081245
CAS No.: 1098182-89-8
M. Wt: 164.20 g/mol
InChI Key: PVPIRYFVDRVHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopropoxyphenyl)methanol is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is commonly used in pharmaceutical and research applications. The compound consists of a phenyl ring substituted with a cyclopropoxy group at the third position and a methanol group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxyphenyl)methanol typically involves the reaction of 3-cyclopropoxybenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reducing agents and solvents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxyphenyl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: 3-Cyclopropoxybenzaldehyde, 3-Cyclopropoxybenzoic acid

    Reduction: 3-Cyclopropoxyphenylmethane

    Substitution: 3-Nitrocyclopropoxyphenylmethanol, 3-Bromocyclopropoxyphenylmethanol

Mechanism of Action

The mechanism of action of (3-Cyclopropoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The cyclopropoxy group and the phenyl ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxyphenyl)methanol
  • (3-Ethoxyphenyl)methanol
  • (3-Propoxyphenyl)methanol

Uniqueness

(3-Cyclopropoxyphenyl)methanol is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted phenylmethanols. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(3-cyclopropyloxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9,11H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPIRYFVDRVHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720893
Record name [3-(Cyclopropyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098182-89-8
Record name [3-(Cyclopropyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Cyclopropoxyphenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Cyclopropoxyphenyl)methanol
Reactant of Route 3
Reactant of Route 3
(3-Cyclopropoxyphenyl)methanol
Reactant of Route 4
Reactant of Route 4
(3-Cyclopropoxyphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(3-Cyclopropoxyphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(3-Cyclopropoxyphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.